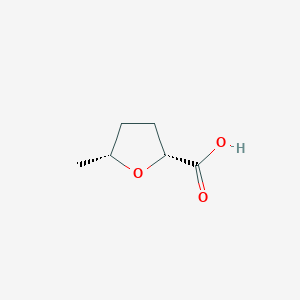

cis-5-Methyloxolane-2-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,5R)-5-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBMMMSMHXMLR-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of cis-5-Methyloxolane-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The definitive structural analysis of cis-5-methyloxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative of interest in medicinal chemistry and organic synthesis, relies on a combination of spectroscopic techniques and synthetic methodology. This technical guide provides an overview of the key experimental approaches and data interpretation required for the unambiguous determination of its molecular structure and stereochemistry. While a dedicated, publicly available comprehensive study on this specific molecule is not readily accessible, this guide synthesizes the established principles and expected data based on the analysis of analogous structures and foundational spectroscopic theory.

I. Synthetic Approach and Stereochemical Control

The synthesis of this compound necessitates a stereoselective approach to control the relative configuration of the methyl and carboxylic acid groups at positions 5 and 2 of the oxolane ring, respectively. A common strategy for achieving this cis-configuration involves the catalytic hydrogenation of a suitable precursor, such as 5-methylfuran-2-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation

-

Precursor Preparation: 5-methylfuran-2-carboxylic acid is dissolved in a suitable solvent, typically ethanol or methanol.

-

Catalyst Addition: A heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the furan ring is fully saturated.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

The stereoselectivity of this reaction is governed by the delivery of hydrogen from the less hindered face of the furan ring adsorbed onto the catalyst surface, generally favoring the formation of the cis isomer.

II. Spectroscopic Characterization

The elucidation of the structure of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The key to confirming the cis stereochemistry lies in the analysis of the coupling constants (J-values) between the protons at C2 and C5.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected NMR Data Summary

| Assignment | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | Key ¹H NMR Splitting Patterns |

| -COOH | 10.0 - 13.0 (broad singlet) | 170 - 185 | N/A |

| H-2 | 4.2 - 4.5 | 75 - 85 | Doublet of doublets (dd) |

| H-3, H-4 | 1.8 - 2.2 (multiplets) | 25 - 35 | Complex multiplets |

| H-5 | 4.0 - 4.3 | 70 - 80 | Multiplet |

| -CH₃ | 1.2 - 1.4 | 20 - 25 | Doublet (d) |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the synthesized compound.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2500-3300 | O-H of Carboxylic Acid | Broad, characteristic stretching |

| 1700-1725 | C=O of Carboxylic Acid | Strong, sharp stretching |

| 1050-1150 | C-O of Ether | Stretching |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data

| Technique | Expected Observation |

| High-Resolution MS (HRMS) | The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular formula C₆H₁₀O₃. |

| Electron Impact (EI) MS | A molecular ion peak and characteristic fragment ions corresponding to the loss of COOH, CH₃, and other fragments of the oxolane ring. |

III. Visualization of the Elucidation Process

The logical workflow for the structure elucidation can be visualized as follows:

Caption: Workflow for the synthesis and structural elucidation of this compound.

This comprehensive approach, combining stereoselective synthesis with detailed spectroscopic analysis, is essential for the unambiguous structural determination of this compound. The data and protocols outlined provide a foundational guide for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds.

Physical and chemical properties of substituted oxolanes

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Oxolanes

Executive Summary: The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of polarity, metabolic stability, and three-dimensional structure makes it an attractive component for modulating the properties of small molecules. This guide provides a comprehensive overview of the physical and chemical properties of substituted oxolanes, intended for researchers, scientists, and drug development professionals. It details key quantitative data, experimental protocols for synthesis and characterization, and the underlying principles of how substitution patterns influence molecular behavior.

Introduction to Substituted Oxolanes

Oxolane, systematically named oxacyclopentane and commonly known as tetrahydrofuran (THF), is a five-membered heterocyclic ether.[1] The substituted tetrahydrofuran motif is a recurring substructure in a vast array of bioactive natural products, including lignans and polyketides.[2] In drug discovery, the oxolane ring is increasingly utilized to fine-tune the physicochemical properties of drug candidates. Its incorporation can improve aqueous solubility, modify lipophilicity (LogP), and enhance metabolic stability, making it a valuable tool for lead optimization.[3] Understanding the fundamental properties of this scaffold is therefore critical for its effective application.

Physical Properties

The physical properties of oxolanes are dictated by the nature and position of their substituents. The parent compound, THF, serves as a useful baseline for comparison. It is a polar aprotic solvent, fully miscible with water.[4] Substitution dramatically alters these properties; for instance, alkyl substitution reduces water solubility and increases the octanol-water partition coefficient (LogP), reflecting increased lipophilicity.

Properties of Unsubstituted Oxolane (THF)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [5] |

| Molecular Weight | 72.11 g/mol | [1][5] |

| Boiling Point | 66 °C | [6] |

| Melting Point | -108.4 °C | [1] |

| Density | 0.886 g/cm³ (at 20 °C) | [6] |

| Water Solubility | Miscible | [4] |

| logP | 0.46 | [1] |

Properties of Representative Substituted Oxolanes

Quantitative data for a wide range of substituted oxolanes is dispersed throughout the literature. The following table summarizes key properties for common, well-characterized examples. As a general trend, increasing alkyl substitution increases the boiling point and lipophilicity while decreasing water solubility.

| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Water Solubility | logP |

| 2-Methyloxolane | CH₃-C₄H₇O | 78-80 | -137 | ~0.86 (at 25 °C) | 140 g/L | 1.85[7][8] |

| trans-2,5-Dimethyloxolane | CH₃-C₄H₆(CH₃)O | ~90 (est.) | N/A | N/A | N/A | 1.2 (calc.)[9] |

| cis-2,5-Dimethyloxolane | CH₃-C₄H₆(CH₃)O | ~92 (est.) | N/A | N/A | N/A | 1.2 (calc.)[10] |

| 2,5-Diethyl-2,5-dimethyloxolane | (C₂H₅)₂(CH₃)₂-C₄H₄O | N/A | N/A | N/A | N/A | 2.9 (calc.)[11] |

Chemical Properties

Reactivity and Stability

The saturated oxolane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under harsh acidic conditions. The primary chemical reactivity is dictated by the substituents on the ring. Functional groups attached to the oxolane core undergo reactions typical for those groups, allowing for a wide range of chemical transformations.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a primary tool for characterizing substituted oxolanes. The chemical shifts of the ring protons are highly dependent on their position relative to the oxygen atom and other substituents.

-

Protons alpha to oxygen (C2, C5): These are the most deshielded protons on the unsubstituted ring, typically appearing in the range of δ 3.6-4.0 ppm.[12][13]

-

Protons beta to oxygen (C3, C4): These protons are more shielded and appear further upfield, typically in the range of δ 1.8-2.0 ppm.[12][13]

-

Substituent Effects: Electron-withdrawing groups will shift adjacent protons downfield, while electron-donating groups will cause an upfield shift. The exact chemical shifts for a substituted oxolane can be complex, but assignments can often be confirmed with 2D NMR experiments like HSQC and HMBC.[12]

Mass Spectrometry (MS): Under electron ionization (EI), the fragmentation of oxolanes is characteristic. The molecular ion peak may be observed, but it is often weak. The dominant fragmentation pathway is α-cleavage, where the bond between a substituted carbon (alpha to the oxygen) and the substituent is broken. This results in the loss of the substituent as a radical and the formation of a stable, resonance-stabilized oxonium ion.[14][15] For example, 2-alkyloxolanes commonly show a prominent fragment ion corresponding to the loss of the alkyl group.

Experimental Protocols

Synthesis of a 2,2,5-Trisubstituted Oxolane via Dehydrative Diol Cyclization

This protocol describes a ferrocenium-catalyzed synthesis of a trisubstituted tetrahydrofuran from a substituted 1,4-butanediol.[16]

Methodology:

-

Precursor Synthesis: Synthesize the required 1,4-diol by treating a suitable γ-lactone (e.g., γ-phenyl-γ-butyrolactone) with 2-3 equivalents of an organolithium reagent (e.g., MeLi, PhLi) in an appropriate solvent like diethyl ether. Quench the reaction with water and extract the diol product.[16]

-

Dehydrative Cyclization: In a sealed vial, combine the purified diol (1.0 mmol) and ferrocenium tetrafluoroborate [FeCp₂]BF₄ (0.1 mmol, 10 mol%).[16]

-

Reaction: Heat the reaction mixture at 45–70 °C in a solvent such as CH₂Cl₂ for 48–72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

-

Workup and Purification: Upon completion, cool the reaction mixture and filter it through a short plug of aluminum oxide to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product.[16]

-

Final Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure substituted oxolane.[16]

Characterization by NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified oxolane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[12]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[12]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure.[17]

Characterization by Mass Spectrometry

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI). This process creates a molecular ion (M⁺•) and various fragment ions.[18]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak (if present) to confirm the molecular weight. Analyze the major fragment peaks to confirm the structure. Look for characteristic losses, such as the loss of an alkyl group from the C2 or C5 position.[18]

Application in Drug Development: Modulating Physicochemical Properties

The strategic placement of substituents on an oxolane ring is a powerful tactic in medicinal chemistry to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxolane core itself is more polar than a corresponding carbocycle (cyclopentane) and can act as a hydrogen bond acceptor.

-

Solubility: Introducing polar functional groups (e.g., -OH, -NH₂) onto the oxolane scaffold can significantly increase aqueous solubility.

-

Lipophilicity (LogP): Conversely, adding nonpolar alkyl or aryl substituents will increase the compound's lipophilicity, which can enhance membrane permeability. The relationship between substitution and LogP is a key factor in Quantitative Structure-Activity Relationship (QSAR) studies.[3]

-

Metabolic Stability: The oxolane ring is generally more resistant to metabolic oxidation compared to more electron-rich aromatic or heteroaromatic systems. Replacing a metabolically labile group with a substituted oxolane can block common metabolic pathways, thereby increasing the drug's half-life.

Conclusion

Substituted oxolanes are a versatile and increasingly important class of heterocyclic compounds. Their physical and chemical properties can be systematically tailored through synthetic modification, allowing for precise control over molecular characteristics such as solubility, lipophilicity, and metabolic stability. A thorough understanding of their synthesis, characterization, and structure-property relationships is essential for leveraging this scaffold to its full potential in the development of new therapeutics and advanced materials. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers engaged in this dynamic field.

References

- 1. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound Tetrahydrofuran (FDB021917) - FooDB [foodb.ca]

- 5. Tetrahydrofuran [webbook.nist.gov]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trans-2,5-Dimethyloxolane | C6H12O | CID 7567603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,5-Dimethyloxolane, cis- | C6H12O | CID 16508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,5-Diethyl-2,5-dimethyloxolane | C10H20O | CID 221254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for cis-5-Methyloxolane-2-carboxylic acid: A Technical Overview

A comprehensive search for empirical spectroscopic data (NMR, IR, MS) for cis-5-Methyloxolane-2-carboxylic acid did not yield specific experimental datasets in publicly available resources. The following guide is therefore based on predicted spectroscopic features and data from closely related analogs. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics of the target molecule.

Predicted Spectroscopic Data

The expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| COOH | 10.0 - 13.0 | singlet (broad) | - |

| H2 | 4.2 - 4.4 | doublet of doublets | J ≈ 7, 5 |

| H5 | 4.0 - 4.2 | multiplet | - |

| CH₃ | 1.2 - 1.4 | doublet | J ≈ 6 |

| H3, H4 (CH₂) | 1.8 - 2.2 | multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C2 | 75 - 80 |

| C5 | 70 - 75 |

| C3, C4 | 25 - 35 |

| CH₃ | 15 - 20 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O (Ether) | 1050 - 1150 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+ | 130.0579 | Molecular Ion |

| [M-CH₃]+ | 115.0341 | Loss of methyl group |

| [M-COOH]+ | 85.0653 | Loss of carboxylic acid group |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These protocols would be applicable to the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation :

-

Thin Film (for liquids/oils) : Place a drop of the neat sample between two NaCl or KBr plates.

-

KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Acquisition :

-

ESI-MS : Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

-

GC-MS : Inject the sample onto a suitable GC column. The separated components will be introduced into the EI source.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

A Technical Guide to the Discovery and Natural Occurrence of Methyloxolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The methyloxolane ring, a core structural motif also known as methyltetrahydrofuran, is a privileged scaffold found in a diverse array of naturally occurring compounds. These derivatives, biosynthesized by a range of organisms from plants to bacteria, exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, natural sources, and key characteristics of prominent classes of methyloxolane-containing natural products.

Annonaceous Acetogenins: Potent Cytotoxic Agents from Tropical Plants

Annonaceous acetogenins are a large family of polyketide-derived natural products isolated from plants of the Annonaceae family.[1][2] These waxy substances are characterized by a long C32 or C34 aliphatic chain terminating in a γ-lactone ring and featuring one to three tetrahydrofuran rings, which are often methylated.[1][3][4] Since the discovery of the first acetogenin, uvaricin, in 1982, over 500 distinct compounds have been identified.[4][5]

Natural Occurrence:

Annonaceous acetogenins are predominantly found in the leaves, seeds, roots, and stems of plants belonging to the Annona genus, such as Annona muricata (soursop) and Annona squamosa (sugar apple).[2][3][6] The concentration of these compounds can vary significantly between plant parts and species. For instance, the seeds of A. muricata are a particularly rich source.[7]

Mechanism of Action and Biological Activity:

The primary mechanism of action for many acetogenins is the potent and selective inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][5][8] This disruption of cellular energy production leads to apoptosis, particularly in cells with high energy demands, such as cancer cells.[2][8] This mode of action has positioned acetogenins as highly promising anticancer agents, with numerous studies demonstrating their cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant ones.[2][9]

Quantitative Data on Cytotoxic Activity:

The cytotoxic potential of various annonaceous acetogenins has been extensively evaluated against numerous cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected acetogenins, highlighting their potent activity.

| Acetogenin | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Bullatacin | MCF-7 (Breast) | <10-12 | [9] |

| A-549 (Lung) | <10-12 | [9] | |

| Annonacin | HT-29 (Colon) | <10-12 | [9] |

| Squamocin | HT-29 (Colon) | 3.3 x 10-11 | [9] |

| Rolliniastatin-1 | U-937 (Lymphoma) | 3.8 ± 1.1 | [10] |

| Annonacin-A | THP-1 (Leukemia) | 3.7 ± 1.1 | [10] |

| Goniothalamicin | NCI-H460 (Lung) | 12.8 ± 1.0 | [10] |

| Corossolone | COLO 205 (Colon) | 9.7 ± 1.0 | [10] |

Experimental Protocols:

Isolation of Acetogenins from Annona muricata Leaves:

A common procedure for the isolation of acetogenins involves solvent extraction followed by chromatographic separation.[6][11][12]

-

Extraction: Dried and powdered leaves of Annona muricata are subjected to Soxhlet extraction with ethanol.[12] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the acetogenins.[12]

-

Fractionation: The crude extract is then fractionated using open column chromatography with silica gel as the stationary phase.[11] A gradient elution is typically employed, starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate, chloroform, and methanol.[6][11]

-

Purification and Identification: Fractions are monitored for the presence of acetogenins using the Kedde reagent, which gives a characteristic color reaction with the α,β-unsaturated γ-lactone ring.[11][13] Positive fractions are further purified by High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.[12][14][15] The mobile phase often consists of a gradient of acetonitrile and water, with detection at 220 nm.[12][14][15] Structural elucidation of the purified acetogenins is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]

Diagram: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins

Caption: Mechanism of action of annonaceous acetogenins.

Tetrahydrofuran Lignans: Modulators of Inflammatory Pathways

Lignans are a large group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units.[16] A significant subclass of these natural products features a central tetrahydrofuran ring. These tetrahydrofuran lignans are found in a variety of plant species and exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

Natural Occurrence:

Tetrahydrofuran lignans are distributed throughout the plant kingdom. Notable sources include:

-

Piper solmsianum : A source of all-cis-tetrahydrofuran lignans, a rare stereochemical arrangement.[16]

-

Peperomia dindygulensis : Yields bioactive tetrahydrofuran lignans with multidrug resistance reversal activity.

-

Magnolia biondii : The flower buds are a rich source of various lignans, including novel tetrahydrofuran derivatives with antiallergic properties.[17]

-

Saururus chinensis : Contains lignans that inhibit the NF-κB signaling pathway.[18]

Mechanism of Action and Biological Activity:

A key mechanism of action for several tetrahydrofuran lignans is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[18] NF-κB is a central regulator of the inflammatory response, and its inhibition can ameliorate inflammatory conditions. Lignans from Saururus chinensis have been shown to inhibit NF-κB dependent gene expression.[18] Furthermore, secoisolariciresinol diglucoside (SDG), a lignan from flaxseed, has been demonstrated to suppress NF-κB signaling and inhibit mammary tumor growth.[19]

Experimental Protocols:

Total Synthesis of Tetrahydrofuran Lignans:

The limited availability of these compounds from natural sources often necessitates their total synthesis to enable thorough biological evaluation.[17][20] A bioinspired synthetic approach has been developed for the preparation of trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans.[17][20][21]

-

Carbon Skeleton Assembly: The synthesis commences with a tandem reaction involving the 1,2-addition of an aryllithium reagent to an α,β-unsaturated aldehyde. This is followed by a ruthenium-catalyzed redox isomerization of the resulting alkoxide to an enolate, which then undergoes dimerization via single-electron oxidation to form a 2,3-dialkyl-1,4-diketone.[21]

-

Reduction and Cycloetherification: The 1,4-diketone is then reduced, for example with lithium aluminum hydride, to the corresponding diol.[20] Subsequent diastereoselective cycloetherification, often acid-catalyzed (e.g., with BF3·OEt2), yields the desired tetrahydrofuran lignan.[20][22]

Diagram: Inhibition of the NF-κB Signaling Pathway by Tetrahydrofuran Lignans

Caption: Inhibition of the NF-κB signaling pathway by certain tetrahydrofuran lignans.

Polyether Ionophores: Transporters of Cations Across Membranes

Polyether ionophores are a class of complex natural products produced by various strains of Streptomyces bacteria.[7][23] They are characterized by multiple tetrahydrofuran and tetrahydropyran rings linked by aliphatic bridges.[23] These molecules are lipid-soluble and can transport cations across biological membranes, thereby disrupting the ionic gradients essential for cellular function.[16][23] This activity underlies their potent antimicrobial and anticancer properties.

Natural Occurrence:

Polyether ionophores are fermentation products of various Streptomyces and Actinomadura species.[23] Prominent examples include monensin and salinomycin.

Mechanism of Action and Biological Activity:

Polyether ionophores function by forming a lipophilic complex with a cation, effectively shielding its charge and allowing it to be transported across the lipid bilayer of cell membranes.[16][24] This transport can occur via an electroneutral exchange of a cation for a proton or through electrogenic transport.[1] The disruption of cellular ion homeostasis leads to a cascade of events, including the dissipation of membrane potential and ultimately cell death.[24] This mechanism is effective against a broad spectrum of Gram-positive bacteria, protozoa, and certain cancer cells.[16][23][25]

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of polyether ionophores is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Polyether Ionophore | Microorganism | MIC (µg/mL) | Reference |

| Narasin | Enterococcus faecalis | 1 | [26] |

| Monensin | Enterococcus faecalis | 2 | [26] |

| Maduramicin | Enterococcus faecalis | 0.5 | [26] |

| Salinomycin | Enterococcus faecalis | 1 | [26] |

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of a polyether ionophore against a bacterial strain can be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.

-

Serial Dilution: The polyether ionophore is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the bacterium.

-

Determination of MIC: The MIC is defined as the lowest concentration of the ionophore that completely inhibits visible growth of the bacterium.

Diagram: Mechanism of Cation Transport by Polyether Ionophores

Caption: Schematic representation of cation transport across a cell membrane facilitated by a polyether ionophore.

This guide provides a foundational understanding of the discovery and natural occurrence of key methyloxolane derivatives. The potent and diverse biological activities of these compounds, coupled with their unique structural features, underscore their importance as lead structures in the ongoing quest for novel therapeutic agents. Further research into their synthesis, mechanism of action, and structure-activity relationships will undoubtedly pave the way for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]

- 7. mdpi.com [mdpi.com]

- 8. ijper.org [ijper.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ijsciences.com [ijsciences.com]

- 11. researchgate.net [researchgate.net]

- 12. oatext.com [oatext.com]

- 13. ijcrcps.com [ijcrcps.com]

- 14. oatext.com [oatext.com]

- 15. researchgate.net [researchgate.net]

- 16. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]

- 18. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. agscientific.com [agscientific.com]

- 24. journals.asm.org [journals.asm.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

In-depth Technical Guide: 5-Methyloxolane-2-carboxylic Acid

Disclaimer: The initial request for information on CAS number 1807937-55-8 did not yield a definitive chemical identity. Extensive database searches suggest this CAS number may be erroneous or obsolete. This guide focuses on the closely related and structurally plausible compound, 5-methyloxolane-2-carboxylic acid , which is associated with the CAS number 61834-13-7 . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Core Compound Properties

5-Methyloxolane-2-carboxylic acid, also known by its IUPAC name 5-methyltetrahydro-2-furancarboxylic acid, is a heterocyclic carboxylic acid. Its structure features a saturated five-membered ether ring (an oxolane or tetrahydrofuran ring) substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. This structure results in stereoisomerism, and the properties can vary between different stereoisomers.

Table 1: General and Chemical Properties of 5-Methyloxolane-2-carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 61834-13-7 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | |

| IUPAC Name | 5-methyltetrahydro-2-furancarboxylic acid | |

| Appearance | Typically a colorless liquid | [2] |

| Solubility | Likely soluble in polar solvents | [2] |

Synthesis and Experimental Protocols

The synthesis of 5-methyloxolane-2-carboxylic acid and its derivatives can be achieved through various synthetic routes, often starting from bio-based platform chemicals.

Synthesis from Levulinic Acid

One potential pathway to a related compound, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), involves the hydrogenation of levulinic acid.[3] While a direct synthesis protocol for the carboxylic acid was not found in the immediate search, a plausible conceptual pathway can be illustrated.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis pathway from levulinic acid.

General Reactivity

As a carboxylic acid, 5-methyloxolane-2-carboxylic acid is expected to undergo typical reactions of this functional group.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.[2]

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[2]

-

Amide Formation: Reaction with amines can produce the corresponding amides.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity or signaling pathway interactions of 5-methyloxolane-2-carboxylic acid. However, the oxolane (tetrahydrofuran) ring is a structural motif present in various biologically active molecules and natural products. Its role as a chiral building block suggests its potential use in the synthesis of more complex pharmaceutical compounds.[2]

The biological effects of such compounds are highly dependent on their stereochemistry and the nature of other functional groups present in the molecule.[2]

Logical Relationship for Investigating Biological Activity:

Caption: Standard workflow for characterizing biological activity.

Commercial Suppliers

5-Methyloxolane-2-carboxylic acid (CAS 61834-13-7) is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of 5-Methyloxolane-2-carboxylic Acid

| Supplier | Product Number (Example) | Purity/Notes |

| Sigma-Aldrich | ATEH9A1E893F | - |

| abcr GmbH | AB616620 | - |

| BLD Pharmatech Ltd. | - | Research Chemicals |

| Ambeed, Inc. | - | Building Blocks, Intermediates |

Note: Product numbers and availability are subject to change. Please consult the respective supplier's website for current information.

Conclusion

5-Methyloxolane-2-carboxylic acid is a specialty chemical with potential applications as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and other bioactive molecules. While detailed experimental protocols and biological activity data are not extensively documented in publicly accessible literature, its fundamental chemical properties and availability from commercial suppliers provide a basis for further research and development. Researchers interested in this compound should consider its stereochemistry in their experimental design, as this will likely have a significant impact on its biological properties. Further investigation is warranted to fully elucidate its potential in various scientific and industrial applications.

References

Bio-based Synthesis Routes from Levulinic Acid and Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imperative shift towards sustainable chemical production has positioned biomass-derived platform molecules like levulinic acid and furfural at the forefront of innovative research. Their versatile chemical structures offer a gateway to a myriad of value-added chemicals, biofuels, and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core bio-based synthesis routes from levulinic acid and furfural, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis Routes from Levulinic Acid

Levulinic acid (LA), a C5 platform molecule, is readily produced from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass[1][2]. Its unique structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile precursor for a range of valuable chemicals.

Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)

One of the most significant applications of levulinic acid is its conversion to γ-valerolactone (GVL), a promising green solvent, fuel additive, and intermediate for the synthesis of other chemicals. This transformation is typically achieved through catalytic hydrogenation.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | LA Conversion (%) | GVL Yield (%) | Reference |

| 5 wt% Ru | Carbon | 130 | 12 | 2.67 | 92 | 99 | [1] |

| 3 wt% Ru | Carbon | 90 | 50 | 3 | ~95 | >99 | [1] |

| 0.5 wt% Ru | Carbon | 90 | 45 | 6 | 95 | >99 | [1] |

| 30 wt% Ni | Al₂O₃ | 250 | 1 (N₂) | - | >95 | ~90 | |

| Cu-Ni₂ | Al₂O₃ | 180 | - (Isopropanol as H-donor) | 1 | ~100 | ~90 |

This protocol is based on the work of Yan et al. (2009)[1].

1. Materials:

-

Levulinic Acid (LA)

-

Methanol (solvent)

-

5 wt% Ruthenium on activated carbon (Ru/C) catalyst

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) for purging

2. Equipment:

-

High-pressure autoclave reactor (e.g., 1000 mL steel autoclave) equipped with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge.

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

3. Procedure:

-

Reactor Loading: A 300 mL solution of 5 wt% levulinic acid in methanol is prepared and introduced into the autoclave. The desired amount of 5 wt% Ru/C catalyst (e.g., 5.0% by mass of LA) is then added to the reactor.

-

Purging: The autoclave is sealed and purged with nitrogen gas three times to remove air, followed by purging with hydrogen gas.

-

Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1.2 MPa). The stirring is initiated, and the reactor is heated to the reaction temperature (e.g., 130 °C).

-

Reaction: The reaction is allowed to proceed for the specified duration (e.g., 160 minutes), maintaining constant temperature and pressure.

-

Cooling and Depressurization: After the reaction is complete, the heater is turned off, and the reactor is cooled to room temperature. The excess hydrogen gas is carefully vented.

-

Product Recovery and Analysis: The reaction mixture is filtered to separate the catalyst. The liquid product is then analyzed by GC-MS to determine the conversion of levulinic acid and the selectivity to γ-valerolactone.

Conversion of Levulinic Acid to Valeric Acid and Valerate Esters

Valeric acid and its esters are valuable as biofuels and chemical intermediates. The conversion from levulinic acid involves a cascade of reactions including hydrogenation, dehydration, and ring-opening.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Product Yield (%) | Reference |

| Ni phosphine complex + metal triflate | - | 180 | 10 | 10 | 99.0 (Valeric Acid) | |

| 2 wt% Pd | ZSM-5 | 240 | 40 | 8 | 92 (Valeric Biofuels) |

Synthesis Routes from Furfural

Furfural, a C5 aldehyde, is produced from the acid-catalyzed dehydration of xylose, a major component of hemicellulose. Its aldehyde group and furan ring make it a versatile starting material for a wide range of chemicals.

Hydrogenation of Furfural to Furfuryl Alcohol

Furfuryl alcohol is a key intermediate in the production of resins, and a precursor to other valuable furan derivatives. Catalytic transfer hydrogenation is an effective method for its synthesis.

| Catalyst | Support | Temperature (°C) | Hydrogen Donor | Reaction Time (h) | Furfural Conversion (%) | Furfuryl Alcohol Yield (%) | Reference | |---|---|---|---|---|---|---| | Zr(OH)₄ | - | 174 | 2-propanol | 2.5 | >98 | 98.9 | | | Fe₃O₄@C | - | 160 | Isopropanol | 4 | >99 | 98 | |

This protocol is based on the work of Li et al. (2018).

1. Materials:

-

Furfural

-

2-propanol (hydrogen donor and solvent)

-

Zirconium(IV) hydroxide (Zr(OH)₄) catalyst

2. Equipment:

-

Stainless-steel autoclave reactor with magnetic stirring and temperature control.

-

Gas chromatograph (GC) for product analysis.

3. Procedure:

-

Catalyst Preparation (if synthesized in-house): Zirconium(IV) hydroxide can be prepared by dissolving ZrOCl₂·8H₂O in deionized water, followed by precipitation with NH₃·H₂O and aging.

-

Reactor Loading: The autoclave is charged with furfural, 2-propanol, and the Zr(OH)₄ catalyst.

-

Reaction: The reactor is sealed and heated to the desired temperature (e.g., 174 °C) with vigorous stirring. The reaction is carried out for the specified time (e.g., 2.5 hours).

-

Product Analysis: After the reaction, the mixture is cooled, and the catalyst is separated by centrifugation or filtration. The liquid phase is analyzed by GC to determine the conversion of furfural and the yield of furfuryl alcohol.

Conversion of Furfural to 2-Methylfuran

2-Methylfuran (2-MF) is a promising biofuel and a valuable chemical intermediate. It can be synthesized from furfural via hydrodeoxygenation.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Furfural Conversion (%) | 2-MF Yield (%) | Reference | |---|---|---|---|---|---|---| | Ni-Cu | Al₂O₃ | 210 | - (Formic acid as H-donor) | 7 | 100 | 92 | | | Co/CoOx | - | 170 | 20 | 2 | ~98 | ~73 | |

Biological Relevance and Signaling Pathways

Derivatives of levulinic acid and furfural, particularly furan-containing compounds, have garnered significant interest in drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3]. The furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions[3].

While specific, well-defined signaling pathways for many of these derivatives are still under active investigation, studies have begun to elucidate their molecular targets. For instance, the toxicity of furan has been linked to its metabolic activation to cis-2-butene-1,4-dial, which then covalently binds to and potentially inactivates a range of cellular proteins.

A proteomic study identified 61 protein targets of furan metabolites in rat liver cells. These targets are primarily involved in crucial cellular processes, including:

-

Mitochondrial Energy Production: Affecting enzymes involved in glucose metabolism and ATP synthesis.

-

Redox Homeostasis: Targeting proteins that maintain the cellular redox balance.

-

Protein Folding: Interacting with chaperones and other proteins involved in maintaining protein integrity.

The disruption of these fundamental processes by furan metabolites is thought to contribute to hepatocyte cell death.

This guide provides a foundational understanding of the key synthetic routes from levulinic acid and furfural, supported by quantitative data and detailed experimental protocols. The exploration of the biological activities of their derivatives highlights the potential of these bio-based compounds in the development of new therapeutics. Further research into their specific molecular mechanisms of action will undoubtedly unlock new opportunities in drug discovery and sustainable chemistry.

References

The Stereoselective Synthesis of Tetrahydrofurans: A Technical Guide

Introduction

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products, including polyether antibiotics, acetogenins, and lignans.[1] The specific stereochemistry of the substituents on the THF ring is often crucial for their biological function, making the development of stereoselective synthetic methods a significant area of research in organic chemistry. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of tetrahydrofurans, targeting researchers, scientists, and professionals in drug development. The guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through diagrams.

Nucleophilic Cyclization Strategies

One of the most direct and widely employed methods for constructing the tetrahydrofuran ring is through the intramolecular cyclization of a hydroxyl group onto an electrophilic carbon center. The stereochemical outcome of these reactions is often dictated by the pre-existing stereocenters in the acyclic precursor.

Intramolecular Williamson Ether Synthesis (Sₙ2 Cyclization)

The intramolecular Sₙ2 reaction of a γ-hydroxy alkyl halide or sulfonate is a classic and reliable method for forming the THF ring. This reaction proceeds via a backside attack of the hydroxyl group, resulting in an inversion of configuration at the carbon bearing the leaving group. The stereoselectivity is therefore dependent on the stereochemistry of the starting material.[1]

| Entry | Substrate | Leaving Group | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |

| 1 | (2R,4R)-5-bromopentane-1,2,4-triol | Br | NaH, THF, 0 °C to rt | (cis)-2-(hydroxymethyl)-5-methyltetrahydrofuran-3-ol | 85 | >95:5 | [1] |

| 2 | (2S,3R)-4-tosyloxy-1-phenylbutane-1,2-diol | OTs | K₂CO₃, MeOH, reflux | (trans)-2-benzyl-3-hydroxytetrahydrofuran | 92 | >98:2 | [1] |

To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere is added a solution of (2R,4R)-5-bromopentane-1,2,4-triol (1.0 eq) in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired tetrahydrofuran derivative.

Caption: Workflow for intramolecular Sₙ2 cyclization.

Acid-Catalyzed Cyclization of Diols

The acid-catalyzed dehydration of 1,4- or 1,5-diols can also lead to the formation of tetrahydrofurans. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the substitution pattern of the diol.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol to form a tetrahydropyran or tetrahydrofuran ring. The formation of the five-membered THF ring is generally favored under thermodynamic control. The stereoselectivity of the Prins cyclization can be controlled by the choice of Lewis acid and the stereochemistry of the starting materials.[1]

| Entry | Aldehyde | Homoallylic Alcohol | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |

| 1 | Benzaldehyde | (E)-Pent-3-en-1-ol | SnCl₄ | 2-phenyl-5-methyltetrahydrofuran | 78 | 90:10 (trans:cis) | [1] |

| 2 | Acetaldehyde | (Z)-1-phenylpent-3-en-1-ol | BF₃·OEt₂ | 2-methyl-5-(1-phenylethyl)tetrahydrofuran | 65 | 15:85 (trans:cis) | [1] |

To a solution of benzaldehyde (1.0 eq) and (E)-pent-3-en-1-ol (1.2 eq) in dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added tin(IV) chloride (1.1 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Caption: Signaling pathway of the Prins cyclization.

Oxidative Cyclization

Oxidative cyclization of unsaturated alcohols provides another avenue for the stereoselective synthesis of tetrahydrofurans. These methods often involve the use of transition metal catalysts or stoichiometric oxidants.

Sharpless Asymmetric Dihydroxylation and Subsequent Cyclization

A powerful two-step approach involves the Sharpless asymmetric dihydroxylation of a 1,5-diene to create a chiral diol, which can then undergo a subsequent cyclization to form a tetrahydrofuran. The stereochemistry of the final product is controlled by the chiral ligands used in the dihydroxylation step.

| Entry | Diene | AD-mix | Cyclization Conditions | Product | Yield (%) (overall) | Enantiomeric Excess (ee, %) | Ref. |

| 1 | (E)-1,5-diphenylpenta-1,4-diene | AD-mix-β | p-TsOH, CH₂Cl₂ | (trans)-2,5-dibenzyltetrahydrofuran | 75 | 98 | [2] |

| 2 | 1,5-hexadiene | AD-mix-α | MsCl, Et₃N, then NaH | (cis)-2,5-divinyltetrahydrofuran | 68 | 95 | [2] |

Step 1: Sharpless Asymmetric Dihydroxylation To a vigorously stirred mixture of t-BuOH and water (1:1, 0.1 M) at 0 °C are added AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq). (E)-1,5-diphenylpenta-1,4-diene (1.0 eq) is then added, and the mixture is stirred at 0 °C for 24 hours. Solid sodium sulfite (1.5 g per mmol of olefin) is added, and the mixture is stirred for an additional hour at room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with 2 M NaOH, brine, dried over Na₂SO₄, filtered, and concentrated to give the crude diol, which is used in the next step without further purification.

Step 2: Cyclization To a solution of the crude diol (1.0 eq) in dichloromethane (0.05 M) is added p-toluenesulfonic acid monohydrate (0.1 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the title compound.

References

Chiral Oxolane Compounds: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxolane compounds, a class of heterocyclic molecules characterized by a five-membered ring containing one oxygen atom and at least one stereocenter, have emerged as a significant scaffold in medicinal chemistry. Their inherent chirality often leads to stereospecific interactions with biological targets, resulting in a range of potent biological activities. This technical guide provides an in-depth overview of the antiviral and antitumor properties of chiral oxolane derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams.

Introduction: The Significance of Chirality in Oxolane Scaffolds

The oxolane (or tetrahydrofuran) ring is a prevalent structural motif in numerous natural products and synthetic compounds with diverse biological functions. The introduction of chirality into the oxolane scaffold dramatically expands its chemical space and biological potential. The spatial arrangement of substituents on the chiral centers of the oxolane ring dictates the molecule's three-dimensional shape, which is crucial for its interaction with chiral biological macromolecules such as enzymes and receptors. This stereoselectivity often results in one enantiomer of a chiral drug being significantly more active or having a different biological profile than its counterpart.[1]

This guide focuses on two primary areas of biological activity for chiral oxolane compounds: antiviral and antitumor effects. We will explore specific examples, summarize their potency, and provide the technical details necessary for researchers to understand and potentially replicate key findings.

Antiviral Activity of Chiral Oxolane Nucleoside Analogs

Chiral oxolane rings are a key component of several nucleoside analogs that exhibit potent antiviral activity, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The oxolane moiety serves as a mimic of the natural deoxyribose sugar in nucleosides.

Anti-HIV Activity

Chiral oxolane-containing nucleosides, such as dioxolane and oxaselenolane derivatives, have shown significant promise as anti-HIV agents.[2][3] These compounds typically act as reverse transcriptase inhibitors. After intracellular phosphorylation to their triphosphate form, they compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the oxolane ring leads to chain termination, thus halting viral replication.[4]

A noteworthy example is (-)-β-D-Dioxolane Guanosine (DXG), the active form of the prodrug Amdoxovir (DAPD).[5] The (-)-enantiomer is crucial for its potent anti-HIV activity.[2][3]

Anti-HBV Activity

Similar to their anti-HIV mechanism, chiral oxolane nucleoside analogs can also inhibit the HBV polymerase, a reverse transcriptase essential for the replication of the viral genome. Racemic cytosine and 5-fluorocytosine analogues of oxaselenolane nucleosides have demonstrated potent anti-HBV activity.[2][3]

Data Presentation: Antiviral Activity of Chiral Oxolane Nucleoside Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| (-)-β-D-Dioxolane Guanosine (DXG) | HIV-1 (LAI) | PBMC | 0.25 ± 0.17 | >500 | >2000 | [5] |

| Amdoxovir (DAPD) | HIV-1 (LAI) | PBMC | 4.0 ± 2.2 | >500 | >125 | [5] |

| (-)-enantiomer of Se-ddC | HIV-1 | Potent Activity | [2][3] | |||

| (-)-enantiomer of Se-FddC | HIV-1 | Potent Activity | [2][3] | |||

| Racemic Se-ddC | HBV | Potent Activity | [2][3] | |||

| Racemic Se-FddC | HBV | Potent Activity | [2][3] |

Antitumor Activity of Chiral Oxolane-Containing Compounds

The chiral oxolane scaffold is also present in a variety of natural and synthetic compounds with significant cytotoxic activity against various cancer cell lines. These include certain lignans and polyether natural products.

Cytotoxicity of 2,5-Disubstituted Tetrahydrofurans

Natural products containing 2,5-disubstituted tetrahydrofuran rings, such as eurylene and teurilene, have demonstrated notable cytotoxicity. Eurylene has been reported to be active against lymphocytic leukemia, while teurilene shows prominent cytotoxicity against KB cells.[6][7]

Lignans with a Tetrahydrofuran Core

Lignans are a large class of polyphenolic compounds, many of which possess a central tetrahydrofuran ring system. Several of these, such as certain tetrahydrofurofuranoid lignans, have been shown to induce apoptosis in cancer cells.[8]

Data Presentation: Antitumor Activity of Chiral Oxolane-Containing Compounds

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Teurilene | KB | 7.0 | [6] |

| 14-deacetyl eurylene | KB | 0.52 | [6] |

Note: Further quantitative data for a broader range of chiral oxolane compounds against various cancer cell lines is an active area of research.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The biological activities of chiral oxolane compounds are underpinned by their specific interactions with cellular machinery.

Antiviral Mechanism: Inhibition of Viral Polymerase

As previously mentioned, chiral oxolane nucleoside analogs, after conversion to their triphosphate form, act as competitive inhibitors and chain terminators of viral reverse transcriptases.

Antitumor Mechanism: Induction of Apoptosis and Inhibition of Pro-survival Pathways

Certain chiral oxolane-containing compounds, particularly lignans, exert their antitumor effects by inducing programmed cell death (apoptosis) and inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[8][9]

Some tetrahydrofuran lignans have been shown to induce apoptosis by modulating the levels of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.[2]

The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Certain lignans have been found to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chiral oxolane compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][10][11][12]

Materials:

-

Adherent cancer cell lines

-

96-well plates

-

Complete culture medium

-

Chiral oxolane compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the chiral oxolane compounds. Include a vehicle control (solvent only).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Aspirate the culture medium.[13]

-

Add 50 µL of serum-free medium to each well.[13]

-

Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Carefully aspirate the MTT solution.[13]

-

Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-HIV Reverse Transcriptase (RT) Assay

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase.

Workflow:

Quantitative PCR (qPCR)-Based Antiviral Assay

This method quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells after treatment with an antiviral compound.[9][14][15][16]

Workflow:

Conclusion and Future Directions

Chiral oxolane compounds represent a versatile and potent class of molecules with significant therapeutic potential as both antiviral and antitumor agents. The stereochemistry of these compounds is a critical determinant of their biological activity, highlighting the importance of enantioselective synthesis and characterization in drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers in the field.

Future research should focus on expanding the structure-activity relationship (SAR) studies of chiral oxolanes to develop compounds with enhanced potency and selectivity. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their therapeutic application and for the rational design of next-generation antiviral and anticancer drugs based on the chiral oxolane scaffold.

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ajol.info [ajol.info]

- 8. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dioxolane guanosine 5'-triphosphate, an alternative substrate inhibitor of wild-type and mutant HIV-1 reverse transcriptase. Steady state and pre-steady state kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Molecular Flexibility: A Technical Guide to Computational Studies on Oxolane Ring Conformation

For Immediate Release

A deep dive into the computational methodologies and conformational landscape of the oxolane ring, a ubiquitous scaffold in medicinal chemistry and materials science.

The five-membered oxolane, or tetrahydrofuran (THF), ring is a fundamental structural motif in a vast array of biologically active molecules, including numerous pharmaceuticals and natural products. Its conformational flexibility is a critical determinant of molecular recognition, binding affinity, and ultimately, biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the computational techniques employed to elucidate the conformational preferences of the oxolane ring.

The Conformational Landscape of Oxolane

The non-planar structure of the oxolane ring gives rise to a series of puckered conformations, which can be described by a process known as pseudorotation. This continuous puckering motion allows the ring to interconvert between various conformations with relatively low energy barriers. The two most stable and frequently discussed conformations are the C₂-symmetric "twist" (T) form and the Cₛ-symmetric "envelope" (E) or "bent" form.[1][2] The subtle energy differences between these conformers are a key area of investigation in computational chemistry.

The conformational preferences of the oxolane ring are quantified using Cremer-Pople puckering parameters, which describe the degree and nature of the ring's non-planarity through a set of coordinates, primarily the total puckering amplitude (Q) and a phase angle (φ).[3]

Quantitative Conformational Analysis

Computational studies have provided valuable quantitative data on the energetic and geometric parameters of oxolane ring conformations. The following tables summarize key findings from various computational and experimental studies.

| Conformer | Point Group | Relative Energy (kcal/mol) | Puckering Amplitude (Q) | Phase Angle (φ) |

| Twist | C₂ | 0.0 | ~0.38 Å | 90°, 270° |

| Envelope/Bent | Cₛ | 0.04 - 0.2 | ~0.38 Å | 0°, 180° |

| Planar (Transition State) | C₂ᵥ | ~2.0 - 5.0 | 0.0 Å | - |

Table 1: Calculated Conformational Energies and Puckering Parameters of Oxolane. The twist conformation is generally found to be the global minimum, with the envelope form being a very close local minimum. The planar conformation represents a high-energy transition state for pseudorotation.

| Computational Method | Basis Set | ΔE (Twist - Envelope) (kcal/mol) | Energy Barrier (kcal/mol) | Reference |

| MP2 | aug-cc-pVTZ | ~0.04 | ~0.05 | [3] |

| B3LYP | 6-311++G** | Varies | Varies | [3] |

| CCSD(T) | CBS | ~0.04 | - | [1] |

Table 2: Comparison of Relative Energies and Interconversion Barriers Calculated with Different Computational Methods. The choice of computational method and basis set can influence the calculated energy differences, highlighting the importance of methodological rigor.

Experimental and Computational Protocols

A combination of computational modeling and experimental validation is crucial for a comprehensive understanding of oxolane ring conformation.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory is a widely used quantum mechanical method for studying the electronic structure and geometry of molecules. A typical DFT protocol for analyzing oxolane conformation involves:

-

Initial Structure Generation: Create initial 3D structures for the twist and envelope conformers of the oxolane ring.

-

Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation for each initial structure.

-

Functional: B3LYP or M06-2X are commonly used functionals that provide a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set such as 6-31G(d) or a Dunning-style basis set like cc-pVTZ is recommended for accurate results.

-

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Transition State Search: To determine the energy barrier for pseudorotation, a transition state search for the planar conformation is performed. This involves methods like the Berny algorithm. A single imaginary frequency corresponding to the puckering motion confirms the transition state.

-

Energy Analysis: Calculate the relative energies of the conformers and the energy barrier for interconversion, including ZPVE corrections.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for probing the solution-phase conformation of molecules. Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the geometry of the oxolane ring.

-

Sample Preparation:

-

Dissolve the oxolane-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

Filter the solution into a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts of the protons on the oxolane ring.

-

Perform two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to establish proton connectivity and through-space proximities.

-

-

Data Analysis:

-

Measure the vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angles between the protons via the Karplus equation, providing information about the ring pucker.

-

Analyze the cross-peaks in the NOESY spectrum to identify protons that are close in space. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, offering constraints on the ring's conformation.

-

Compare the experimental NMR data with data predicted from computationally generated conformers to determine the predominant conformation in solution.

-

Visualizing Conformational Pathways and Workflows

Visualizing the relationships between different conformations and the steps involved in computational analysis is crucial for a clear understanding.

Caption: Pseudorotation pathway of the oxolane ring, illustrating the interconversion between twist and envelope conformers.

Caption: A typical workflow for the computational and experimental analysis of oxolane ring conformation.

Conclusion and Future Directions

The conformational analysis of the oxolane ring is a dynamic field of research with significant implications for drug discovery and materials science. The synergy between high-level computational methods and sophisticated experimental techniques continues to provide deeper insights into the subtle energetic and geometric factors that govern the shape and reactivity of these important molecules. Future studies will likely focus on the influence of substituents and the surrounding environment (e.g., solvent, protein binding pockets) on the conformational preferences of the oxolane ring, further enhancing our ability to design molecules with tailored properties.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Tetrahydrofuran Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms for the synthesis of tetrahydrofuran (THF), a crucial solvent and precursor in the chemical and pharmaceutical industries. This document details the core industrial processes, including the acid-catalyzed dehydration of 1,4-butanediol, the catalytic hydrogenation of maleic anhydride, and the hydrogenation of furan. The guide presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and visualizes reaction pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of these processes.

Acid-Catalyzed Dehydration of 1,4-Butanediol (BDO)

The dehydration of 1,4-butanediol is a prominent industrial method for producing THF.[1] This reaction is typically carried out in the presence of an acid catalyst, which facilitates the intramolecular cyclization to form the stable five-membered ether ring of THF.[2]

The reaction mechanism proceeds through the protonation of one of the hydroxyl groups of 1,4-butanediol by the acid catalyst. This is followed by the intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of a cyclic oxonium ion. The subsequent loss of a proton yields tetrahydrofuran and regenerates the acid catalyst.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of THF via the dehydration of 1,4-butanediol under various catalytic conditions.

| Catalyst | Temperature (°C) | Pressure | Reaction Time | BDO Conversion (%) | THF Yield (%) | Reference |

| Sulfuric Acid (22% aq.) | 100 | Atmospheric | Continuous | >99 | ~99 | [3] |

| Zirconium Sulfate | 200 | Atmospheric | 1 hour | >99 | 99.5 | [2] |

| H₆P₂W₁₈O₆₂/Diatomite | 180 | Atmospheric | 45 min | >97 | 97.1 | [4] |

| High-Temp Water (no catalyst) | 250 | - | - | - | <47 | [5] |